molecular formula C10H9NO B3427949 trans-2-Phenylcyclopropyl isocyanate CAS No. 63009-74-5

trans-2-Phenylcyclopropyl isocyanate

Cat. No.: B3427949
CAS No.: 63009-74-5
M. Wt: 159.18 g/mol
InChI Key: DYUXVJAFBUZREW-VHSXEESVSA-N
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Description

Contextualization within Cyclopropane (B1198618) and Isocyanate Chemistry Research

The chemical behavior of trans-2-phenylcyclopropyl isocyanate is best understood by considering the distinct contributions of its cyclopropane and isocyanate functionalities.

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain. This strain imparts unique reactivity, often likened to that of a double bond, allowing it to participate in various ring-opening and cycloaddition reactions. nih.govmdpi.comnih.gov The phenyl substituent on the cyclopropane ring influences the electronic properties and stereochemistry of the molecule, which can direct the outcomes of its reactions. Research into cyclopropane-containing molecules often explores how this strained ring system can be used to create complex molecular architectures. researchgate.net

The isocyanate group (–N=C=O) is a highly electrophilic functional group and a versatile intermediate in organic synthesis. beilstein-journals.org Its primary reactivity involves nucleophilic addition across the carbon-nitrogen double bond. Isocyanates are widely used as precursors for a variety of important functional groups, most notably ureas (by reaction with amines) and carbamates (by reaction with alcohols). beilstein-journals.orgnih.gov The synthesis of ureas from isocyanates is a cornerstone reaction in medicinal chemistry and materials science. nih.govasianpubs.org Methodologies for preparing isocyanates often involve the Curtius or Hofmann rearrangement of acyl azides or primary amides, respectively, or the reaction of amines with phosgene (B1210022) or its equivalents. nih.gov Modern methods also utilize carbon dioxide as a less toxic alternative to phosgene. beilstein-journals.org

The combination of the phenylcyclopropyl scaffold with the isocyanate group in a single molecule creates a reagent that can introduce this specific, sterically defined, and potentially bioactive moiety into larger molecules through well-established isocyanate chemistry.

Significance as a Building Block in Advanced Organic Synthesis

The utility of this compound as a building block stems from its ability to readily form more complex molecules, particularly those with potential biological activity. The isocyanate handle provides a reliable reaction site for coupling with a wide range of nucleophiles.

A primary application is in the synthesis of substituted ureas. The reaction of this compound with primary or secondary amines yields N-(trans-2-phenylcyclopropyl)-N'-substituted ureas. organic-chemistry.orgorganic-chemistry.org This transformation is efficient and allows for the creation of a diverse library of urea (B33335) derivatives by varying the amine component. beilstein-journals.orgasianpubs.org Such urea derivatives are of significant interest in drug discovery. nih.gov

The phenylcyclopropyl motif itself is a recognized pharmacophore found in several biologically active compounds. For instance, the related structure of (2-phenylcyclopropyl)methylamines has been investigated for the development of selective serotonin 2C receptor agonists with potential applications as antipsychotic agents. nih.gov The rigid, three-dimensional structure of the cyclopropane ring can impart favorable conformational constraints on a molecule, potentially enhancing its binding affinity and selectivity for a biological target.

Furthermore, this compound has been employed as a key monomer in solid-phase synthesis strategies aimed at identifying ligands for specific biological targets, such as peroxisome proliferator-activated receptor (PPAR) ligands. sigmaaldrich.com In this context, the isocyanate group allows the phenylcyclopropyl fragment to be anchored to a solid support or coupled with other building blocks in a systematic fashion to generate libraries of compounds for screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R)-2-isocyanatocyclopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYUXVJAFBUZREW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188542
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35019-96-6, 63009-74-5
Record name rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene
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Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Record name (±)-trans-2-phenylcyclopropyl isocyanate
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Synthetic Methodologies for Trans 2 Phenylcyclopropyl Isocyanate

Established Synthetic Pathways

The formation of trans-2-Phenylcyclopropyl isocyanate relies on well-documented synthetic routes that are characterized by their reliability and efficiency. These methods typically begin with a stable precursor, which is then converted through a series of reactions to the desired isocyanate.

Curtius Rearrangement Protocols

The Curtius rearrangement is a key reaction in the synthesis of this compound. nih.govwikipedia.org This thermal decomposition of an acyl azide (B81097) yields an isocyanate and nitrogen gas. wikipedia.org The reaction is known for proceeding under mild conditions and is a versatile method for converting carboxylic acids to isocyanates via an acyl azide intermediate. nih.govrsc.org The mechanism is considered a concerted process, where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously. wikipedia.org

A central feature of the Curtius rearrangement is the formation of an acyl azide intermediate. nih.gov This intermediate is generated from a carboxylic acid derivative, which then undergoes thermal decomposition to produce the isocyanate. wikipedia.orgorganic-chemistry.org Acyl azides are a synthetically important class of organic azides due to their high reactivity and versatility. raco.cat The general method for their formation involves the treatment of acid chlorides with an azide salt. organic-chemistry.orgraco.cat

The conditions for the Curtius rearrangement can be adapted to suit the specific substrate. While the reaction is often carried out at elevated temperatures, it can also proceed at room temperature in some cases, which minimizes the risk of side reactions. wikipedia.orgnih.gov The choice of solvent is crucial and depends on the solubility of the reactants and the desired reaction temperature. Common solvents include those that are inert to the reactive isocyanate product. The reaction's versatility allows for the synthesis of a wide range of isocyanates, which are valuable intermediates for producing amines, carbamates, and ureas. nih.govwikipedia.org

Derivation from trans-2-Phenylcyclopropanecarboxylic Acid

A common and practical starting material for the synthesis of this compound is trans-2-Phenylcyclopropanecarboxylic acid. google.comgoogle.com This compound serves as the precursor for the necessary acyl azide intermediate.

Properties of trans-2-Phenylcyclopropanecarboxylic Acid
PropertyValue
Molecular FormulaC10H10O2 nih.gov
Molecular Weight162.19 g/mol sigmaaldrich.com
AppearancePowder sigmaaldrich.com
Melting Point86-88 °C sigmaaldrich.com
CAS Number939-90-2 sigmaaldrich.com

The first step in converting trans-2-Phenylcyclopropanecarboxylic acid is its transformation into the corresponding acid chloride. google.com This is a standard procedure in organic synthesis, often accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride. google.com The formation of the acid chloride activates the carbonyl group, making it more susceptible to nucleophilic attack in the subsequent step.

Following the formation of the acid chloride, it is treated with sodium azide (NaN3). google.com This reaction results in the displacement of the chloride ion by the azide ion, forming the trans-2-Phenylcyclopropanecarbonyl azide intermediate. raco.catgoogle.com This acyl azide is then subjected to the Curtius degradation, where thermal rearrangement leads to the final product, this compound. google.com

Synthetic Pathway Overview
StepStarting MaterialReagent(s)Intermediate/Product
1trans-2-Phenylcyclopropanecarboxylic acidThionyl chloridetrans-2-Phenylcyclopropanecarbonyl chloride
2trans-2-Phenylcyclopropanecarbonyl chlorideSodium azidetrans-2-Phenylcyclopropanecarbonyl azide
3trans-2-Phenylcyclopropanecarbonyl azideHeat (Curtius Rearrangement)This compound

Precursor Synthesis and Stereocontrol Strategies

The primary precursor for this compound is trans-2-phenylcyclopropane carboxylic acid or its corresponding esters. The stereochemical arrangement of the phenyl and carboxylate groups on the cyclopropane (B1198618) ring is paramount. Consequently, the synthetic methodologies are centered around two key aspects: the initial cyclopropanation reaction to form the three-membered ring and the subsequent separation of the resulting diastereomers.

The formation of the 2-phenylcyclopropane carboxylate skeleton is most commonly achieved through the cyclopropanation of an alkene, typically styrene or a cinnamic acid derivative. These reactions involve the addition of a one-carbon unit (a carbene or carbenoid equivalent) across the double bond. The choice of methodology significantly influences the yield and the diastereomeric ratio of the resulting cis and trans products.

One of the most established methods for synthesizing cyclopropanes is the reaction of an alkene with a diazo compound, which serves as a carbene precursor, often catalyzed by a transition metal. researchgate.netresearchgate.net For the synthesis of 2-phenylcyclopropane carboxylates, the reaction typically involves styrene and an alkyl diazoacetate, such as ethyl diazoacetate (EDA). nih.govacs.org

This reaction is catalyzed by various transition metal complexes, with rhodium and copper catalysts being particularly common. wikipedia.orgnih.gov For instance, dirhodium tetraacetate (Rh₂(OAc)₄) is a frequently used catalyst that effectively promotes the decomposition of the diazo compound to form a metal carbene intermediate. wikipedia.org This intermediate then reacts with styrene in a concerted fashion to produce a mixture of cis- and trans-ethyl-2-phenylcyclopropane carboxylate. wikipedia.org

The reaction mechanism, while not definitively established, is thought to involve the attack of the diazo compound on the metal center, followed by the expulsion of nitrogen gas to generate a metal carbene. wikipedia.org The alkene then adds to this carbene, forming the cyclopropane ring. The stereoselectivity of the reaction (the ratio of trans to cis isomers) can be influenced by the catalyst, the solvent, and the steric properties of the diazoacetate's ester group. wikipedia.org Ruthenium-based catalysts have also been explored, though in some cases, they have shown lower conversion rates and a higher propensity for promoting the dimerization of the ethyl diazoacetate as a side reaction. acs.org Biocatalysts, such as engineered myoglobin-based enzymes, have also demonstrated the ability to catalyze the cyclopropanation of styrene with EDA, offering high diastereoselectivity. nih.govrochester.edu

Catalyst TypeDiazo ReagentAlkeneTypical ProductsKey Observations
Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄)Ethyl Diazoacetate (EDA)Styrenecis/trans-ethyl-2-phenylcyclopropane carboxylateWidely used, efficient carbene transfer. wikipedia.orgnih.gov
Copper ComplexesEthyl Diazoacetate (EDA)Styrenecis/trans-ethyl-2-phenylcyclopropane carboxylateClassic method for diazo decomposition. ethz.ch
Ruthenium(II) ComplexesEthyl Diazoacetate (EDA)Styrenecis/trans-ethyl-2-phenylcyclopropane carboxylateCan be less selective, with EDA dimerization as a major side reaction. acs.org
Engineered MyoglobinEthyl Diazoacetate (EDA)StyrenePredominantly (E)-ethyl 2-phenylcyclopropanecarboxylateHigh diastereoselectivity and enantioselectivity. nih.govrochester.edu
Iron-Porphyrin ComplexesDiazo CompoundsStyrene DerivativesSubstituted PhenylcyclopropanesEffective under micellar catalysis conditions. researchgate.net

Given the hazardous and potentially explosive nature of diazo compounds, significant research has focused on developing safer, non-diazo alternatives or methods that generate the diazo reagent in situ. ethz.ch

Non-Diazo Methods: A notable non-diazo approach involves the use of sulfur ylides in the Johnson–Corey–Chaykovsky reaction. For instance, reacting cinnamic acid isopropyl ester with a reagent generated in situ from trimethylsulfoxonium iodide and potassium-tert-butylate yields the corresponding trans-2-phenylcyclopropyl isopropyl ester. google.com Another strategy is the Simmons-Smith reaction, which employs a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes. wikipedia.org Variations of this method that offer enhanced reactivity have also been developed. ethz.ch More recently, visible-light-mediated cyclopropanation using gem-diiodomethyl carbonyl reagents has emerged as a robust, metal-free alternative for styrenes. nih.gov

In Situ Generation of Diazo Reagents: To circumvent the risks of handling pure diazo compounds, methods have been developed where the diazo species is generated and consumed in the same reaction vessel. nih.gov N-nosylhydrazones, for example, can serve as stable precursors that, under mild basic conditions, generate the corresponding diazo compound in situ. This transiently formed diazo compound can then be immediately trapped by an alkene in a metal-catalyzed cyclopropanation reaction. rsc.org This one-pot approach enhances the safety and practicality of using electronically diverse diazo compounds. rsc.org Zinc salts have also been used to generate zinc carbenoids in situ from diazo compounds for use in asymmetric cyclopropanation. nih.gov

MethodKey ReagentsSubstrateKey Features
Johnson-Corey-ChaykovskyTrimethylsulfoxonium iodide, BaseCinnamic acid esterAvoids diazo compounds; utilizes sulfur ylides. google.com
Simmons-SmithDiiodomethane, Zn/Cu coupleStyreneClassic non-diazo method using zinc carbenoids. wikipedia.org
Photochemical (Metal-Free)gem-diiodomethyl carbonyl reagents, Visible lightStyreneOperationally simple, excellent functional group tolerance. nih.gov
In Situ Diazo GenerationN-nosylhydrazones, Base, Iron catalystStyreneSafe, one-pot procedure avoiding isolation of hazardous diazo compounds. rsc.org
In Situ Carbenoid GenerationDiazo compounds, Zinc saltsAlkenesAllows for asymmetric synthesis of 1,2,3-substituted cyclopropanes. nih.gov
Samarium CarbenoidSamarium, TriiodomethaneCinnamic AcidDirect and stereospecific synthesis of cyclopropanecarboxylic acids. acs.org

After the initial cyclopropanation to form the ester, the mixture of isomers is typically hydrolyzed to the corresponding carboxylic acids (cis- and trans-2-phenylcyclopropane carboxylic acid). The separation of these acidic diastereomers can then be accomplished through fractional crystallization. This classical technique exploits the differences in solubility between the cis and trans isomers in a particular solvent system. jetir.org

A documented method for this separation involves the repeated recrystallization of the trans acid from hot water. google.com The trans isomer is typically less soluble than the cis isomer in aqueous media, allowing it to crystallize out of the solution upon cooling, thereby enriching the solid phase with the desired trans product. This process can be repeated until the desired isomeric purity is achieved. Another approach involves the careful acidification of a basic aqueous solution of the mixed sodium salts of the acids; under controlled pH conditions, one isomer can be selectively precipitated. google.com

For more complex cyclopropane systems, diastereomeric salt formation with a chiral resolving agent is another common strategy. jetir.orgijpbs.com This involves reacting the racemic acid mixture with a single enantiomer of a chiral base to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure acid diastereomer can be recovered by treatment with a strong acid.

Reactivity Profiles and Mechanistic Investigations of Trans 2 Phenylcyclopropyl Isocyanate

Reactions Involving the Isocyanate Functional Group

The isocyanate group is characterized by its cumulative double bonds, making the central carbon atom susceptible to nucleophilic attack. This reactivity is the foundation for its use in the synthesis of a wide array of chemical structures.

Nucleophilic addition is the most common reaction pathway for isocyanates. The mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. researchgate.net This process is fundamental to the formation of urethanes, ureas, and related compounds. The general reactivity of isocyanates increases with the electrophilicity of the attached organic group. researchgate.net

The reaction between an isocyanate and an alcohol yields a urethane (B1682113), also known as a carbamate (B1207046). This reaction is of significant industrial importance as it forms the basis of polyurethane chemistry. nih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. mdpi.com A subsequent proton transfer results in the stable urethane linkage. mdpi.com

In the case of trans-2-phenylcyclopropyl isocyanate, its reaction with an alcohol (R-OH) produces the corresponding N-(trans-2-phenylcyclopropyl)carbamate. This reaction can be catalyzed by various compounds, including tertiary amines and organometallic catalysts, to increase the reaction rate. mdpi.comtue.nl The process is generally efficient and forms the basis for its use as a monomer in polymerization reactions. sigmaaldrich.comrsc.org

Table 1: Urethane Formation via Alcohol Addition

Reactant 1 Reactant 2 Product
This compound Alcohol (R-OH) N-(trans-2-phenylcyclopropyl)carbamate

The reaction of an isocyanate with a primary or secondary amine is a rapid and typically quantitative process that yields a substituted urea (B33335). asianpubs.org This reaction is a cornerstone in the synthesis of various biologically active compounds and polymers like polyurea. researchgate.netbeilstein-journals.orgresearchgate.net The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.

When this compound reacts with an amine (R-NH₂), it forms a corresponding N,N'-disubstituted urea derivative. beilstein-journals.org Similarly, reaction with a thiol (R-SH) in the presence of a base catalyst can produce a thiocarbamate (urethane analog), and reaction with a thioamine would yield a thiourea. rsc.orgresearchgate.net The reaction with amines is generally faster than with alcohols due to the higher nucleophilicity of nitrogen. researchgate.net

Table 2: Urea and Thiourea Formation

Reactant 1 Reactant 2 Product
This compound Amine (RNH₂) N-trans-2-phenylcyclopropyl-N'-R-urea
This compound Thiol (RSH) S-R-N-(trans-2-phenylcyclopropyl)thiocarbamate

Allophanates are formed from the reaction of an isocyanate with a urethane group. tue.nl This reaction is essentially the addition of a urethane's N-H group across the N=C bond of a second isocyanate molecule. researchgate.net The formation of allophanates is often considered a side reaction during polyurethane synthesis, particularly at temperatures above 110-120°C or in the presence of excess isocyanate. nih.govresearchgate.net The reaction is reversible. researchgate.net

A detailed mechanistic study on phenyl isocyanate suggests a two-step mechanism for allophanate (B1242929) formation in the presence of excess isocyanate. nih.govresearchgate.netmdpi.com It is proposed that allophanate can act as an intermediate in the path to urethane formation. nih.govresearchgate.net The process is initiated by the formation of a reactive complex between two isocyanate molecules and an alcohol, which proceeds through a six-centered transition state to form the allophanate. nih.gov This allophanate can then decompose to yield the final urethane product and release an isocyanate molecule. nih.gov Catalysts, such as certain bismuth or tin compounds, are often employed to control or promote allophanate formation. google.com

Table 3: Allophanate Formation Reaction

Reactant 1 Reactant 2 Product Conditions
This compound N-(trans-2-phenylcyclopropyl)carbamate trans-2-Phenylcyclopropyl Allophanate Excess isocyanate, Elevated Temperature (>110°C) researchgate.net

In addition to nucleophilic additions, the double bonds in the isocyanate group allow it to participate in cycloaddition reactions, leading to dimerization and trimerization products.

Isocyanates can undergo a [2+2] cycloaddition or homocyclization to form a four-membered ring structure known as a uretdione (also uretidinedione). researchgate.net This dimerization is a reversible reaction and can occur even under ambient conditions, particularly with reactive isocyanates. researchgate.netresearchgate.net The uretdione product contains two isocyanate-derived molecules linked in a head-to-tail fashion. The formation of these dimers can alter the physical and chemical properties of the isocyanate raw material. researchgate.net

Table 4: Dimerization of this compound

Reactant(s) Product Reaction Type
2 x This compound 1,3-bis(trans-2-phenylcyclopropyl)uretdione [2+2] Cycloaddition

Cycloaddition and Oligomerization Reactions

Isocyanurate (Trimerization) Pathways

The cyclotrimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates, is a characteristic and industrially significant reaction. tue.nl This process involves the sequential addition of three isocyanate molecules. While specific studies on the trimerization of this compound are not extensively documented in the reviewed literature, its nature as an aryl isocyanate suggests it is susceptible to this transformation under appropriate catalytic conditions. chempedia.info The reaction is typically catalyzed by a wide array of catalysts, including Lewis bases and various metal complexes. tue.nlrsc.org

The general mechanism for base-catalyzed trimerization is initiated by the nucleophilic attack of a catalyst on the electrophilic carbonyl carbon of the isocyanate. This forms a reactive intermediate that subsequently attacks a second and then a third isocyanate molecule, ultimately leading to a cyclic trimer and regeneration of the catalyst. tue.nl For aryl isocyanates, such as phenyl isocyanate, this reaction proceeds readily. Given the electronic influence of the phenyl group in this compound, similar reactivity is expected.

A variety of catalysts have been shown to be effective for the trimerization of both alkyl and aryl isocyanates. tue.nl

Table 1: Representative Catalysts for Isocyanate Trimerization

Catalyst ClassSpecific ExamplesApplicable Isocyanate Type
Lewis Bases Tertiary Amines (e.g., Triethylamine), PhosphinesAlkyl, Aryl
Metal Complexes Aluminum Salen Complexes, Niobocene ComplexesAlkyl, Aryl, Di-isocyanates
Alkali Metal Salts Potassium Acetate, Sodium NitriteAryl, Alkyl
Quaternary Ammonium (B1175870) Tetramethylammonium PivalateAliphatic Di-isocyanates

This table presents general catalyst classes effective for isocyanate trimerization. Specific efficacy for this compound would require empirical validation.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and complexity-building potential. While isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, isocyanates themselves are valuable substrates in various MCRs. nih.govencyclopedia.pubrsc.org

One notable example is the Bucherer–Bergs reaction for the synthesis of hydantoins, which proceeds through an isocyanate intermediate formed in situ. wikipedia.orgalfa-chemistry.com The reaction typically involves a carbonyl compound, a cyanide salt, and ammonium carbonate. organic-chemistry.org The mechanism involves the formation of an aminonitrile, which is then carboxylated. Subsequent intramolecular cyclization and rearrangement proceed via an isocyanate intermediate to yield the final hydantoin (B18101) product. wikipedia.orgjsynthchem.com

Although direct participation of this compound as a starting component in documented MCRs is not found in the surveyed literature, its potential use in isocyanate-based MCRs is plausible. For instance, isocyanates can react with nitrile imines and isocyanides in a 4-component reaction to generate complex heterocyclic scaffolds. rsc.org The electrophilic nature of the isocyanate group in this compound makes it a suitable candidate for such transformations, which could provide access to novel chemical structures incorporating the phenylcyclopropyl motif. rsc.orgresearchgate.net

Cyclopropane (B1198618) Ring Reactivity and Transformations

The cyclopropane ring in this compound is a source of significant chemical reactivity due to its inherent ring strain (approximately 27 kcal/mol). This strain, combined with the electronic effects of the phenyl and isocyanate substituents, makes the ring susceptible to various opening reactions under thermal, radical, or ionic conditions.

Ring-Opening Reactions

The cleavage of the cyclopropane C-C bonds can be initiated by various means, leading to the formation of linear, functionalized aliphatic chains. The regioselectivity and stereochemistry of these reactions are dictated by the nature of the substituents and the reaction mechanism.

In the presence of acids, the cyclopropane ring can undergo cleavage. The mechanism for acid-catalyzed ring-opening of epoxides provides a useful analogy, typically involving protonation of an oxygen atom followed by nucleophilic attack on one of the adjacent carbons. khanacademy.orgyoutube.comnih.gov For a substituted cyclopropane, a similar activation can occur. The phenyl group can stabilize a developing positive charge on the adjacent carbon (benzylic position), making the distal C-C bond (the bond opposite the phenyl- and isocyanate-substituted carbon) susceptible to cleavage. nih.gov

Studies on the closely related trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring opening occurs at the distal (C2-C3) bond. This is attributed to the weakening of this bond by the electron-withdrawing substituent and repulsive electrostatic effects in the transition state. A similar pathway can be postulated for this compound, where protonation of the isocyanate nitrogen would facilitate nucleophilic attack and cleavage of the strained ring.

Homolytic reactions involving radical species can effectively induce the opening of the cyclopropane ring. Research on the 2-(2-isocyanato)cyclopropylphenyl radical has shown that the trans isomer can undergo isomerization to the cis form through the scission of the disubstituted cyclopropane bond. nih.gov This process involves the formation of a resonance-stabilized diradical intermediate. nih.gov

However, in homolytic reactions of trans- and cis-isocyanatocyclopropyl compounds with radical initiators and hydrogen donors like tributyltin hydride, the primary product observed was the direct reduction product, trans-(2-isocyanatocyclopropyl)benzene, with only trace amounts of cyclized products. nih.gov This suggests that while radical-induced ring scission is possible, other radical pathways may dominate depending on the specific reaction conditions and the presence of radical trapping agents. nih.govrsc.org The rate of cyclization onto the isocyanate group itself appears to be slower than other competing radical processes. nih.gov

Ionic intermediates play a significant role in the ring-opening of substituted cyclopropanes. The stability of the resulting carbocation or carbanion determines the pathway and the final product. For this compound, the phenyl group can stabilize an adjacent carbocation through resonance, making ionic ring-opening a favorable process.

The formation of a benzylic carbocation upon ring cleavage is a key step. This intermediate can then be trapped by a variety of nucleophiles. Studies on the enzymatic ring-opening polymerization of lactones in ionic liquids demonstrate how ionic environments can facilitate the cleavage of strained rings. mdpi.com Similarly, the asymmetric ring-opening of epoxides, which are also three-membered rings, is often catalyzed by Lewis acids that promote ionic pathways, leading to highly selective transformations. mdpi.com For the phenylcyclopropyl system, the formation of a cationic intermediate stabilized by the phenyl ring would be a key determinant in the reaction outcome under ionic conditions.

Rearrangement Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a highly strained three-membered ring, is prone to various rearrangement reactions, typically promoted by thermal, acidic, or metallic catalysts. These reactions aim to relieve ring strain, leading to more stable acyclic or larger ring structures. In the context of this compound, the phenyl and isocyanate substituents would be expected to significantly influence the course of these rearrangements.

Thermally-Induced Rearrangements:

Heating this compound would likely induce cleavage of the cyclopropane ring. The most probable rearrangement would involve the homolytic cleavage of a carbon-carbon bond, followed by stabilization of the resulting diradical intermediate. The presence of the phenyl group suggests that the C1-C2 bond is the most likely to break, as this would generate a benzylic radical, which is resonance-stabilized. Subsequent rearrangement and reaction with the isocyanate group could lead to various heterocyclic products. For instance, a potential pathway could lead to the formation of substituted pyrrolidinones or other nitrogen-containing heterocycles.

Acid-Catalyzed Rearrangements:

The presence of a Lewis or Brønsted acid could catalyze the ring-opening of the cyclopropyl moiety. Protonation or coordination to the nitrogen of the isocyanate group, or potentially to the cyclopropyl ring itself, could initiate the reaction. Ring-opening would likely proceed via a carbocationic intermediate. The phenyl group would strongly favor the formation of a carbocation at the benzylic position (C2). This carbocation could then undergo various transformations, including nucleophilic attack by the isocyanate's oxygen or nitrogen atom (intramolecularly), or by external nucleophiles present in the reaction medium. A plausible outcome would be the formation of five-membered rings, such as 2-phenyl-1-pyrroline, after initial rearrangement and subsequent hydrolysis or reaction.

A study on the boron trifluoride etherate-mediated ring-opening of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates demonstrated the formation of aroylmethylidene malonates through a process involving ring-opening and a Nef reaction. organic-chemistry.org This highlights a precedent for Lewis acid-promoted ring-opening of substituted cyclopropanes, suggesting that similar reactivity could be anticipated for this compound, likely leading to different products due to the nature of the isocyanate group.

Reaction Type Promoter Potential Intermediate(s) Expected Product Type(s)
ThermalHeatDiradicalPyrrolidinones, other N-heterocycles
Acid-CatalyzedLewis/Brønsted AcidCarbocation (benzylic)2-Phenyl-1-pyrroline derivatives, other ring-opened products

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving this compound is of significant interest due to the presence of two chiral centers (C1 and C2). The trans configuration of the starting material would be expected to exert a strong influence on the stereochemical outcome of any reaction.

Nucleophilic Addition to the Isocyanate:

The reaction of nucleophiles with the isocyanate group is a fundamental process in isocyanate chemistry. The stereochemical outcome of such additions to this compound would depend on whether the reaction proceeds with retention or inversion of configuration at the carbon atom bearing the isocyanate group (C1). Typically, nucleophilic addition to an isocyanate does not directly involve the chiral centers of the cyclopropane ring as breaking bonds. Therefore, the reaction is expected to proceed with retention of the trans stereochemistry of the cyclopropyl ring in the resulting urea, carbamate, or amide derivatives.

Ring-Opening Reactions:

The stereochemical outcome of rearrangement reactions that involve the opening of the cyclopropyl ring is more complex. The stereochemistry of the products will be determined by the mechanism of the ring-opening.

Concerted Processes: If a rearrangement were to proceed through a concerted mechanism, the stereochemistry would be dictated by the rules of orbital symmetry (Woodward-Hoffmann rules).

Stepwise Processes: In stepwise mechanisms involving radical or carbocationic intermediates, the stereochemical outcome is often less predictable and can result in a mixture of diastereomers. The initial trans relationship of the phenyl and isocyanate groups would influence the conformational preferences of any intermediates, which in turn could direct the stereochemical course of the subsequent bond-forming steps. For instance, in an acid-catalyzed ring-opening, the formation of the benzylic carbocation would lead to a planar center at C2. The subsequent intramolecular attack by the isocyanate group could potentially occur from either face, but steric hindrance from the substituents would likely favor one approach over the other, leading to a specific stereoisomer of the product.

The study of nucleophilic ring-opening of trans-2,3-disubstituted epoxides has shown that catalyst control can achieve high regioselectivity. rsc.orgrsc.org While epoxides and cyclopropanes have different reactivities, this works demonstrates that external reagents can play a crucial role in directing the stereochemical and regiochemical outcomes of ring-opening reactions in three-membered rings.

Reaction Type Key Stereochemical Feature Expected Outcome
Nucleophilic AdditionReaction at the isocyanate groupRetention of trans configuration of the cyclopropyl ring
Ring-OpeningCleavage of the cyclopropane ringDependent on mechanism (concerted vs. stepwise); potential for stereocontrol based on intermediate conformation

Further experimental and computational studies are necessary to fully elucidate the reactivity and stereochemical behavior of this compound.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic analysis is indispensable for the unambiguous identification and quality assessment of trans-2-Phenylcyclopropyl isocyanate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not extensively detailed in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on its constituent parts: the phenyl group, the trans-substituted cyclopropane (B1198618) ring, and the isocyanate moiety.

The ¹H-NMR spectrum would feature distinct regions:

Aromatic Region: Protons on the phenyl group would typically appear as a multiplet in the downfield region, approximately between 7.1 and 7.3 ppm.

Cyclopropyl (B3062369) Region: The protons on the cyclopropane ring are diastereotopic and would exhibit complex splitting patterns. The benzylic proton (adjacent to the phenyl group) and the proton on the same carbon as the isocyanate group would be shifted further downfield compared to the methylene (B1212753) protons of the ring. The trans configuration dictates specific coupling constants (J-values) between the cyclopropyl protons.

The ¹³C-NMR spectrum would complement the proton data, with characteristic signals for the phenyl carbons, the three distinct carbons of the cyclopropane ring, and a key signal for the isocyanate carbon (N=C=O) in the highly deshielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table is based on typical values for similar structural motifs, as specific experimental data is not widely published.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Phenyl¹H~ 7.1 - 7.3Multiplet
Cyclopropyl (CH-Ph)¹HDownfield-shiftedComplex multiplet due to coupling with other cyclopropyl protons
Cyclopropyl (CH-NCO)¹HDownfield-shiftedComplex multiplet due to coupling with other cyclopropyl protons
Cyclopropyl (CH₂)¹HUpfield-shiftedTwo distinct signals, each a complex multiplet
Isocyanate (N=C=O)¹³C~ 120 - 130Highly deshielded, characteristic of isocyanates
Phenyl¹³C~ 125 - 140Multiple signals
Cyclopropyl¹³C~ 15 - 35Three distinct signals

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is exceptionally effective for identifying the prominent isocyanate functional group. The N=C=O group exhibits a strong and highly characteristic asymmetric stretching absorption band that is typically sharp and well-defined.

For isocyanates in general, this peak appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker. google.comelectronicsandbooks.com While a specific spectrum for this compound is not available, the key absorption is expected to be consistent with other aromatic isocyanates.

Table 2: Characteristic Infrared Absorption Frequencies This table highlights the most important diagnostic peak for isocyanates.

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Isocyanate (N=C=O)Asymmetric Stretch~ 2250 - 2275Strong, Sharp
Aromatic C-HStretch~ 3000 - 3100Medium
Aromatic C=CStretch~ 1450 - 1600Medium to Weak

Computational Chemistry Applications in Reaction Mechanism Elucidation

While experimental data on this compound is limited, computational chemistry offers a powerful alternative to investigate its reactivity. Quantum chemical calculations, particularly on the closely related model compound phenyl isocyanate, have provided deep mechanistic insights that are transferable to understanding the behavior of its derivatives. rsc.orgrsc.org These studies help to map out reaction pathways, characterize fleeting transition states, and predict kinetic and thermodynamic parameters. pleiades.onlineresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio methods like DLPNO-CCSD(T), are employed to model chemical reactions with high accuracy. rsc.orgchemrxiv.org For isocyanates, these calculations can elucidate complex reaction mechanisms, such as their synthesis from nitrile oxides or their reactions with nucleophiles like alcohols to form urethanes. rsc.orgmdpi.com

A computational study on the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate explored multiple potential pathways. chemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface. chemrxiv.org This energy map reveals the most probable reaction route, identifying the lowest-energy pathway from reactants to products. For example, in the catalyzed formation of phenyl isocyanate, a mechanism involving a [3+2]-cycloaddition to form a five-membered ring intermediate was identified as the most feasible pathway. chemrxiv.org

A transition state (TS) is a high-energy, transient molecular configuration that represents the energy maximum along a reaction coordinate. wikipedia.orgaps.orglibretexts.org Identifying the structure and energy of the TS is crucial for understanding reaction kinetics. Computationally, a transition state is located as a first-order saddle point on the potential energy surface.

In studies of phenyl isocyanate reactions, transition states are characterized by specific geometric features. For instance, in the reaction with methanol, the TS involves a cyclic arrangement where the alcohol's proton is transferred to the isocyanate's nitrogen while the alcohol's oxygen forms a new bond with the isocyanate's carbon. pleiades.online Similarly, in the catalyzed synthesis of phenyl isocyanate, the key transition state involves the concerted breaking and forming of bonds as a cyclic intermediate rearranges to form the final product. chemrxiv.org The calculated vibrational frequencies of the TS structure confirm its nature, as it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com

From the calculated energies of reactants and transition states, key thermodynamic and kinetic parameters can be determined. The Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, is directly related to the reaction rate constant via the Eyring equation. wikipedia.org

Computational studies on phenyl isocyanate have successfully calculated these parameters. For example, in the reaction with an excess of isocyanate, a two-step mechanism was proposed where an allophanate (B1242929) intermediate is formed via a six-centered transition state with a calculated reaction barrier of 62.6 kJ/mol. mdpi.com The subsequent step, involving a 1,3-H shift to release the urethane (B1682113) product, had a lower barrier of 49.0 kJ/mol. mdpi.com These calculations allow for the comparison of different catalytic systems or reaction conditions, predicting which will be more efficient. rsc.orgresearchgate.net

Table 3: Example of Calculated Thermodynamic Parameters for a Phenyl Isocyanate Reaction Data from a computational study on the reaction of phenyl isocyanate with 1-propanol, demonstrating the type of parameters that can be determined. mdpi.com

Reaction Step Parameter Calculated Value (kJ/mol)
Allophanate Formation (TS1)Reaction Barrier (ΔE)62.6
Urethane Formation (TS2)Reaction Barrier (ΔE)49.0

These computational approaches provide a molecular-level understanding of reactivity that is essential for designing new synthetic routes and optimizing reaction conditions for compounds like This compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of this compound in various environments. mdpi.comyoutube.com These simulations model the physical movements of atoms and molecules over time, providing insights into structural flexibility and intermolecular interactions. youtube.comaip.org For a molecule like this compound, MD simulations can elucidate the rotational freedom of the phenyl and isocyanate groups relative to the cyclopropane ring and the stability of different conformers. The process typically involves preparing the molecular structure, choosing an appropriate force field to describe interatomic forces, and running the simulation under defined conditions of temperature and pressure to generate a trajectory of molecular motion. mdpi.comyoutube.com

Conformational analysis, often complemented by quantum mechanical calculations such as Density Functional Theory (DFT), is essential to identify the most stable three-dimensional arrangements of the molecule. chemrxiv.org Phenylcyclopropane derivatives are known to possess rigid, well-defined conformations due to the steric and electronic properties of the small ring. nih.gov For this compound, the primary conformational variables are the dihedral angles defining the orientation of the phenyl group and the isocyanate group with respect to the cyclopropane ring.

Computational studies on similar phenylcyclopropane structures suggest that the molecule likely adopts a "bisected" conformation where the plane of the phenyl ring eclipses one of the cyclopropane C-C bonds, or a "perpendicular" conformation where it is perpendicular to the ring. The relative energies of these conformers are influenced by a balance of steric hindrance and electronic interactions, such as conjugation between the phenyl ring and the Walsh orbitals of the cyclopropane ring. The isocyanate group, being relatively linear, would also have preferred orientations to minimize steric clashes with the adjacent phenyl group.

A systematic conformational search using computational methods would typically reveal a potential energy surface with several local minima corresponding to different stable or metastable conformers. The global minimum would represent the most populated conformation at equilibrium. The data from such an analysis, including relative energies and geometric parameters, are critical for understanding the molecule's intrinsic properties and how it presents itself for chemical reactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Phenyl-C-C-H)Dihedral Angle (Isocyanate-N-C-C)Relative Energy (kcal/mol)
Bisected-Anti~0°~180°0.00
Bisected-Syn~0°~0°1.5
Perpendicular-Anti~90°~180°2.8
Perpendicular-Syn~90°~0°4.2
Note: This table is illustrative and based on general principles of conformational analysis for phenylcyclopropane derivatives. Actual values would require specific DFT calculations.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. nih.gov Reactions with nucleophiles such as alcohols, amines, and water are characteristic of isocyanates, leading to the formation of urethanes, ureas, and carbamic acids (which can decarboxylate to amines), respectively. noaa.gov

DFT calculations can be employed to model the reaction pathways between this compound and different nucleophiles. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. acs.orgmdpi.com This allows for the determination of activation energy barriers, which are indicative of the reaction rate. mdpi.com

The reactivity of the isocyanate is influenced by both the electronic and steric effects of the trans-2-phenylcyclopropyl substituent. The phenyl group, through its electronic properties, can modulate the electrophilicity of the isocyanate carbon. The strained cyclopropane ring also has unique electronic properties that can influence the adjacent reactive center. researchgate.net Furthermore, the steric bulk of the phenylcyclopropyl group can play a significant role in the selectivity of the reaction, particularly when reacting with bulky nucleophiles or in catalyzed processes. paint.org

For example, in a reaction with a chiral nucleophile, computational models can predict the diastereoselectivity by comparing the activation energies of the transition states leading to the different stereoisomeric products. Similarly, in cases where the cyclopropane ring might undergo a ring-opening reaction, DFT studies can elucidate the mechanism and predict the regioselectivity of such a process. rsc.orgnih.gov

Computational studies on other isocyanates have shown that reaction mechanisms can be complex, sometimes involving catalyst molecules or self-catalysis by reactant molecules. mdpi.commdpi.com Theoretical investigations into the reactions of this compound would likely explore these possibilities to provide a comprehensive understanding of its chemical behavior.

Table 2: Predicted Relative Reactivity of this compound with Various Nucleophiles (Based on General Isocyanate Reactivity)

NucleophileProduct TypePredicted Relative Rate
Primary AmineUrea (B33335)Very Fast
Secondary AmineUreaFast
Primary AlcoholUrethaneModerate
WaterCarbamic Acid (transient) -> Amine + CO2Moderate
Secondary AlcoholUrethaneSlow
PhenolUrethaneSlow
Note: This table provides a qualitative prediction based on established reactivity trends of isocyanates. researchgate.net Actual rates would depend on specific reaction conditions.

Applications As a Synthetic Building Block in Academic Research

Role in Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPS) is a powerful technique that facilitates the rapid synthesis of large numbers of compounds, known as libraries, which are essential for drug discovery and materials science. nih.govresearchgate.netnih.gov In this methodology, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, which streamlines the purification process. nih.gov

The isocyanate functional group (R−N=C=O) is a highly reactive electrophile, making it well-suited for SPS. wikipedia.org It readily reacts with a variety of nucleophiles, such as amines or alcohols, which can be anchored to the solid support. This reactivity allows trans-2-phenylcyclopropyl isocyanate to be efficiently coupled to resin-bound starting materials. Conversely, the isocyanate itself can be derived from a resin-bound amine, allowing it to react with various reagents in the solution phase. One of the significant advantages of immobilizing reactive, and sometimes volatile or odorous, compounds on a polymer support is the simplification of handling and the reduction of potential hazards. nih.gov

Isocyanates are key components in powerful multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which can be adapted for solid-phase formats. nih.govmdpi.com The U-4CR allows for the combination of four different starting materials (an amine, an aldehyde, a carboxylic acid, and an isocyanide or isocyanate equivalent) in a single step to generate complex, peptide-like molecules. mdpi.com The use of a solid support in these reactions offers distinct advantages, including the ability to drive reactions to completion using excess reagents and to automate the synthesis of large compound libraries for biological screening. nih.gov

Table 1: General Strategies for Utilizing Isocyanates in Solid-Phase Synthesis

StrategyDescriptionKey Advantage
Reagent-on-Resin The isocyanate is attached to the solid support, often via a suitable linker, and reacts with a substrate in solution.Allows for the use of excess substrate to drive the reaction; simplifies purification as the main product remains on the resin.
Substrate-on-Resin A substrate with a nucleophilic group (e.g., an amine or alcohol) is attached to the resin and reacts with this compound in solution.Useful for building libraries where the diversity comes from varying the isocyanate component; excess isocyanate is easily washed away.
Combinatorial Library Synthesis Employed in multicomponent reactions like the Ugi reaction to generate a large number of diverse compounds by systematically varying the building blocks. nih.govHigh efficiency in creating molecular diversity for screening purposes. nih.govnih.gov

Scaffold for Complex Molecule Construction and Derivatization

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create new derivatives. The phenylcyclopropane unit is a particularly valuable scaffold because its three-membered ring is conformationally rigid, holding the phenyl group and other substituents in well-defined spatial orientations. nih.gov This structural rigidity is highly sought after in medicinal chemistry for designing molecules that can fit precisely into the binding sites of biological targets.

The isocyanate group of this compound is the key to its utility as a scaffold for derivatization. As a potent electrophile, it undergoes addition reactions with a wide range of nucleophiles under mild conditions. wikipedia.org This high reactivity allows chemists to easily introduce diverse molecular fragments onto the phenylcyclopropyl core, creating libraries of related compounds with varied physicochemical properties. For example, reaction with different alcohols yields a series of urethanes (also known as carbamates), while reaction with various amines produces a family of ureas. wikipedia.org This straightforward derivatization process is fundamental to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity.

Table 2: Derivatization Reactions of this compound

Nucleophile ClassGeneral FormulaProduct ClassGeneral Reaction
AlcoholR-OHUrethane (B1682113)C₆H₅C₃H₄NCO + R-OH → C₆H₅C₃H₄NHC(O)OR
AmineR₂NHUrea (B33335)C₆H₅C₃H₄NCO + R₂NH → C₆H₅C₃H₄NHC(O)NR₂
WaterH₂OAmineC₆H₅C₃H₄NCO + H₂O → [C₆H₅C₃H₄NHCOOH] → C₆H₅C₃H₄NH₂ + CO₂

Precursor for Optically Pure Cyclopropane (B1198618) Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the synthesis of optically pure compounds is of paramount importance in pharmaceutical research. d-nb.info this compound, which is typically supplied as a racemic mixture of its (1R,2S) and (1S,2R) enantiomers, serves as a valuable precursor for the synthesis of optically pure cyclopropane derivatives.

Several established strategies can be employed to obtain single-enantiomer cyclopropane compounds starting from a racemic mixture. One common approach is enzymatic resolution. For instance, a racemic cyclopropane ester can be subjected to hydrolysis using a lipase, such as Novozyme 435, which selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed product in high enantiomeric purity. cjcatal.com

Another powerful method is asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. d-nb.infonih.gov While the isocyanate itself is not directly used in these catalytic systems, it can be easily converted into a suitable substrate. For example, hydrolysis of this compound yields trans-2-phenylcyclopropylamine. This amine, or a corresponding ketone or ester derived from it, can then be used in enantioselective synthesis protocols, such as the stereoselective reduction of an oxime ether derivative to produce an optically pure amine. researchgate.net These methods provide access to specific, single-enantiomer versions of phenylcyclopropane-containing molecules for advanced biological and pharmacological studies.

Table 3: Selected Strategies for Synthesizing Optically Pure Cyclopropane Derivatives

MethodDescriptionExample ApplicationReference
Enzymatic Resolution A biocatalyst (e.g., a lipase) selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.Asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate using Novozyme 435. cjcatal.com
Asymmetric Catalysis A chiral catalyst guides a chemical transformation to produce predominantly one enantiomer of the product.Enantioselective [3+2] photocycloadditions of aryl cyclopropyl (B3062369) ketones using a dual catalyst system. nih.gov
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.Use of chiral oxazaborolidines for the stereoselective reduction of cyclopropyl ketone-derived oxime ethers. researchgate.net
Diastereomeric Resolution A racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization or chromatography.Separation of diastereomeric amines formed from a racemic cyclopropylamine (B47189) and a chiral acid.N/A

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes to trans-2-Phenylcyclopropyl Isocyanate

The traditional synthesis of this compound often involves multi-step procedures that may utilize hazardous reagents. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Future sustainable approaches are likely to focus on several key areas:

Phosgene-Free Synthesis: The avoidance of highly toxic phosgene (B1210022) and its derivatives is a primary goal in green chemistry. acs.org Research into alternative methods for converting amines to isocyanates is ongoing. One such approach involves the dehydration of carbamic acids, which can be formed from the corresponding amine and carbon dioxide. scholaris.caacs.org This method offers a much safer and more environmentally benign route to isocyanates.

Catalytic Routes from Amines: The development of catalytic processes to convert amines to isocyanates is a significant area of interest. These methods aim to replace stoichiometric toxic reagents with catalytic systems, reducing waste and improving atom economy. For instance, the oxidative carbonylation of amines using catalysts and a mild oxidant is a promising phosgene-free alternative. acs.org

Renewable Feedstocks and Solvents: A holistic sustainable approach also considers the origin of starting materials and the solvents used. Future syntheses may explore the use of bio-derived starting materials and greener solvents like Cyrene™ or γ-butyrolactone, which have shown promise in related isothiocyanate synthesis. nih.gov The use of elemental sulfur, an industrial byproduct, in the synthesis of related isothiocyanates also points towards the potential for waste valorization in isocyanate synthesis. nih.govdigitellinc.com

Synthetic Approach Traditional Method Emerging Sustainable Alternative Key Advantages of Alternative
Isocyanate Formation Curtius rearrangement from carboxylic acid (via acyl azide) google.comgoogle.comDehydration of carbamic acid (from amine and CO2) scholaris.caacs.orgAvoids hazardous azide (B81097) intermediates, utilizes CO2 as a C1 source.
Carbonylating Agent Phosgene or its derivatives (e.g., triphosgene)Carbon dioxide, dimethyl carbonate (DMC) acs.orgNon-toxic, reduced corrosiveness, and improved safety profile.
Catalysis Stoichiometric reagentsTransition metal catalysts for carbonylation acs.orgLower waste, higher efficiency, and potential for catalyst recycling.

Exploration of Novel Catalytic Transformations

The reactivity of the isocyanate group, combined with the unique stereoelectronic properties of the phenylcyclopropyl moiety, opens up a wide array of possibilities for novel catalytic transformations.

Asymmetric Catalysis: A key area of future research will be the development of catalytic methods that can control the stereochemistry of reactions involving this compound. This is particularly important for pharmaceutical applications where a single enantiomer of a drug is often more active and has fewer side effects.

Cyclotrimerization: The cyclotrimerization of isocyanates to form isocyanurates is a well-established reaction that can be catalyzed by various compounds, including metal complexes and Lewis bases. researchgate.net Future research could focus on developing highly selective catalysts for the cyclotrimerization of this compound to create novel polymeric materials with enhanced thermal stability and specific mechanical properties.

Insertion Reactions: The development of catalysts for the insertion of the isocyanate into other chemical bonds could lead to new and efficient synthetic methodologies. For example, rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has been shown to be an effective way to synthesize N-acyl anthranilamides and β-enamine amides. nih.gov Applying such catalytic systems to this compound could provide direct access to a range of complex amides.

Multicomponent Reactions (MCRs): Isocyanates are excellent substrates for MCRs, which allow for the rapid assembly of complex molecules in a single step. nih.gov Future work could involve the design of new MCRs that incorporate this compound to generate libraries of structurally diverse compounds for biological screening. For instance, a copper-catalyzed reaction of isocyanides, which are electronically similar to isocyanates, with cyclopropenes has been reported, suggesting the potential for novel catalytic cycles involving strained rings. nih.gov

Catalytic Transformation Description Potential Application Relevant Research
Cyclotrimerization Formation of an isocyanurate ring from three isocyanate molecules.Synthesis of thermally stable polymers and cross-linkers.Catalysts for isocyanate cyclotrimerization have been extensively reviewed. researchgate.net
C-H Amidation Insertion of the isocyanate into a C-H bond, catalyzed by a transition metal.Direct synthesis of complex amides from simple precursors.Rh(III)-catalyzed amidation of aryl and vinyl C-H bonds with isocyanates. nih.gov
Multicomponent Reactions One-pot reactions involving three or more reactants.Rapid generation of molecular diversity for drug discovery.Isocyanate-based multicomponent reactions are a versatile synthetic tool. nih.gov
Reaction with Hydroxyls Formation of carbamates through reaction with alcohols.Development of novel polyurethane materials.Non-tin catalysts are being explored for selective isocyanate-hydroxyl reactions. wernerblank.com

Integration with High-Throughput and Automated Synthesis Platforms

The need for rapid synthesis and screening of new chemical entities in fields like drug discovery and materials science has driven the development of high-throughput and automated synthesis platforms. This compound is an ideal candidate for integration into these workflows due to its reactivity as a key building block.

Automated Urea (B33335) and Carbamate (B1207046) Synthesis: Automated synthesizers can perform reactions in parallel, allowing for the rapid creation of libraries of related compounds. nih.gov By reacting this compound with a diverse set of amines and alcohols in an automated platform, large libraries of ureas and carbamates can be generated efficiently. This is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. acs.org

On-the-Fly Synthesis and Screening: A cutting-edge approach involves the direct coupling of automated synthesis with high-throughput screening. rsc.org Small quantities of compounds are synthesized on-demand in a miniaturized format (e.g., 1536-well plates) and then immediately tested for biological activity. This "on-the-fly" method accelerates the discovery process and minimizes waste. rsc.org The reactivity of this compound makes it well-suited for such applications, where rapid and high-yielding reactions are essential.

Machine Learning and Predictive Chemistry: The data generated from high-throughput synthesis and screening can be used to train machine learning algorithms. These models can then predict the properties and activities of new, virtual compounds, helping to guide the design of the next generation of molecules to be synthesized. The integration of automated synthesis of derivatives of this compound with artificial intelligence will undoubtedly accelerate the discovery of new materials and therapeutics.

Platform/Technology Description Application for this compound Key Benefit
Parallel Synthesizers Robotic systems that perform multiple reactions simultaneously in well-plates or vials.Rapid generation of urea and carbamate libraries for SAR studies. acs.orgnih.govIncreased throughput and efficiency in analogue synthesis.
Acoustic Dispensing Use of sound waves to transfer nanoliter volumes of reagents for miniaturized synthesis.Nanomole-scale synthesis of derivatives for direct biological screening. rsc.orgSignificant reduction in reagent consumption and waste.
Flow Chemistry Continuous synthesis in a reactor rather than in batches.Potential for safer and more scalable production of the isocyanate and its derivatives.Enhanced control over reaction parameters and improved safety.
Integrated Screening Automated coupling of synthesis, purification, and biological assays."On-the-fly" discovery of bioactive molecules derived from the isocyanate. rsc.orgAcceleration of the drug and materials discovery pipeline.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 2
Reactant of Route 2
trans-2-Phenylcyclopropyl isocyanate

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